molecular formula C8H17NO5S B1603108 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate CAS No. 96628-67-0

2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate

Cat. No. B1603108
CAS RN: 96628-67-0
M. Wt: 239.29 g/mol
InChI Key: QQDCXQURAAVVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate” is a useful research compound. Its molecular formula is C8H17NO5S . It is a versatile synthetic compound with a broad spectrum of applications in various fields of research and industry.


Synthesis Analysis

The synthesis of this compound involves the use of methanesulfonyl chloride. The reaction mixture is stirred for 3 hours and then warmed to room temperature . The yield is usually around 98%.


Molecular Structure Analysis

The molecular structure of “2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate” is represented by the formula C8H17NO5S . The InChI code for this compound is 1S/C8H17NO5S/c1-8(2,3)14-7(10)9-5-6-13-15(4,11)12/h5-6H2,1-4H3,(H,9,10) .


Chemical Reactions Analysis

The chemical reactions involving “2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate” are complex and can involve multiple steps. For instance, the deprotection of the tert-butoxycarbonyl (Boc) group is a common reaction in organic synthesis .


Physical And Chemical Properties Analysis

The molecular weight of “2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate” is 239.29 g/mol . The compound is usually 95% pure.

Scientific Research Applications

Photoelectron Spectroscopy Studies

The study of sulfenic acids, such as those derived from methyl methanethiosulfinate and methyl tert-butyl sulfoxide, has been advanced through photoelectron (PE) spectroscopy. This research, while not directly studying 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate, contributes to understanding the electronic structure and thermal stability of related sulfenic acids (Lacombe et al., 1996).

Synthesis of Benzoxazoles

Methanesulfonic acid, a related compound, has been found effective in synthesizing 2-substituted benzoxazoles. This highlights the potential for using related sulfonic acids in chemical synthesis, providing a context for the utility of 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate in similar applications (Kumar et al., 2008).

Ring-Opening Reactions

In a study involving methanesulfonic acid (MsOH), ring-closing and ring-opening reactions of certain compounds were observed. This demonstrates the role of sulfonic acids in facilitating complex chemical reactions, which may also be applicable to 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate (Shimizu et al., 2010).

Water-Soluble Aminoxyls Research

The study of charged aminoxyls, such as ammonium (1-oxyl-2,5,5-trimethylpyrrolidin-2-yl)methanesulfonate, provides insights into the solubility and associations of these compounds in various solvents. This research could offer parallels for understanding the behavior of 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate in different environments (Marx & Rassat, 2002).

Stereospecific Substitutions

The stereospecific substitution reactions of methanesulfonates with various amines have been investigated. This research sheds light on the potential of 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate to undergo similar stereospecific reactions, which are important in the synthesis of chiral compounds (Uenishi et al., 2004).

Enantioselective Synthesis

Research on the enantioselective synthesis of specific amino acids using related sulfonic acids and sulfates provides a framework for understanding how 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate might be used in asymmetric synthesis (Alonso et al., 2005).

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO5S/c1-8(2,3)14-7(10)9-5-6-13-15(4,11)12/h5-6H2,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDCXQURAAVVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626838
Record name 2-[(tert-Butoxycarbonyl)amino]ethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate

CAS RN

96628-67-0
Record name tert-Butyl N-(2-((methylsulfonyl)oxy)ethyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096628670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(tert-Butoxycarbonyl)amino]ethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl N-(2-((methylsulfonyl)oxy)ethyl)carbamate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMG2KXK5CD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of Boc-glycinol (25.0 g, 155 mmol) and N,N-diisopropylethylamine (32.4 mL, 186 mmol) in anhydrous dichloromethane (70 mL) was added methanesulfonyl chloride (19.5 mL, 171 mmol) dropwise under ice-water cooling. The mixture was stirred at room temperature for 2 hours. Water was added to the mixture, and the product was extracted with CH2Cl2. The organic layer was dried over Na2SO4, and the solvent was removed in vacuo to give methanesulfonic acid 2-(tert-butoxycarbonylamino)ethyl ester as a crude oil (37 g, 99.7% yield) which was used for the next step without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
32.4 mL
Type
reactant
Reaction Step One
Quantity
19.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of tert-butyl 2-hydroxyethylcarbamate (25 mL, 161.6 mmol) in dichloromethane (60 mL) was cooled to 0° C. and stirred while first diisopropylethylamine (33.8 mL, 193.9 mmol) was added and then mesyl chloride (13.7 mL, 177.8 mmol) then was added dropwise. The mixture was allowed to warm to 23° C., stirred for 18 hours, poured into dichloromethane (200 mL) and washed with aqueous hydrochloric acid (3M, 3×25 mL) and saturated aqueous sodium hydrogencarbonate (2×25 mL). The organic layer was separated, dried (MgSO4) and concentrated in vacuo to provide tert-butyl 2-methylsulfonyloxyethylcarbamate (37.39 g, 97% yield) as a brown oil; MS (PB-PCI) C8H17NO5S m/e calc 239.08; found 240 (MH+).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
33.8 mL
Type
reactant
Reaction Step Two
Quantity
13.7 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Methanesulfonyl chloride (0.60 mL, 7.76 mmol) was added to a solution of (2-hydroxy-ethyl)-carbamic acid tert-butyl ester (1.04 g, 6.46 mmol) and triethylamine (1.35 mL, 9.70 mmol) in dichloromethane (35 mL) cooled to 0° C. The solution was stirred for one hour, after which time it was diluted with ethyl acetate, washed with saturated NaHCO3 (2×), brine, dried over Na2SO4 and concentrated to a thick colorless liquid (1.37 g, 89%).
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

tert-Butyl N-(2-hydroxyethyl)carbamate (6.0 g), triethylamine (5.68 ml) were dissolved in DCM (50 ml) and methanesulfonyl chloride (3.02 ml) was added dropwise to the reaction mixture at 0° C. The mixture was stirred for 30 min at 0° C. and stirring was continued for 2 h at RT. Water was added and the mixture was extracted with DCM. Combined organic phases were washed with water and brine, dried with Na2SO4 and evaporated. The product was stored under nitrogen. Yield 8.64 g. 1H-NMR (400 MHz; d6-DMSO): δ 1.39 (s, 9H), 3.16 (s, 3H), 3.23 (q, 2H), 4.16 (t, 2H), 7.04 (br s, 1H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.68 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.02 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate
Reactant of Route 2
Reactant of Route 2
2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate
Reactant of Route 3
Reactant of Route 3
2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate
Reactant of Route 4
Reactant of Route 4
2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate
Reactant of Route 5
2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate
Reactant of Route 6
Reactant of Route 6
2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate

Citations

For This Compound
8
Citations
T Oyama, E Negishi, H Onigahara, N Kusano… - … of Pharmaceutical and …, 2015 - Elsevier
A new pre-column derivatization reagent with a 6-methoxy-4-quinolone (6-MOQ) moiety for amino acid analysis, 2,5-dioxopyrrolidin-1-yl(2-(6-methoxy-4-oxoquinolin-1(4H)-yl)ethyl) …
Number of citations: 19 www.sciencedirect.com
Y Bian, D Alem, F Beato, TL Hogenson… - Journal of medicinal …, 2022 - ACS Publications
Direct blockade of KRAS driver mutations in colorectal cancer (CRC) has been challenging. Targeting SOS1, a guanine nucleotide exchange factor, has arisen as an attractive …
Number of citations: 6 pubs.acs.org
E Ladd, A Sheikhi, N Li, TGM Van de Ven, A Kakkar - Molecules, 2017 - mdpi.com
We report a versatile divergent methodology to construct dendrimers from a tetrafunctional core, utilizing the robust copper(I) catalyzed alkyne-azide cycloaddition (CuAAC, “click”) …
Number of citations: 23 www.mdpi.com
AC Gonçalves, JL Capelo, C Lodeiro… - Photochemical & …, 2017 - Springer
A new selenium containing coumarin (compound 7) was designed and synthesized from the amide linkage between coumarin-519 (6) and 2-(butylselanyl)ethanamine (5). The …
Number of citations: 15 link.springer.com
E Ladd - 2012 - search.proquest.com
Dendrimers find applications in many diverse fields including biology, catalysis, the pulp and paper industry, etc. The distinctive properties of dendrimers leading to their wide …
Number of citations: 3 search.proquest.com
D Rennison, O Laita, D Conole, M Jay-Smith… - Bioorganic & medicinal …, 2013 - Elsevier
Norbormide [5-(α-hydroxy-α-2-pyridylbenzyl)-7-(α-2-pyridylbenzylidene)-5-norbornene-2,3-dicarboximide] (NRB), an existing but infrequently used rodenticide, is known to be uniquely …
Number of citations: 18 www.sciencedirect.com
AC Gonçalves, JL Capelo, C Lodeiro… - Sensors and Actuators B …, 2017 - Elsevier
A new fluorescent molecular probe (compound 7) assembled from the amide bond between the 1-pyrenecarboxylic acid (6) and 2-(butylselenyl)ethanamine (5) was designed, …
Number of citations: 31 www.sciencedirect.com
AC Gonçalves - 2018 - teses.usp.br
O presente trabalho trata da síntese de sondas fluorescentes visando a detecção e quantificação de íons metálicos e ânions de toxicidade relevante para humanos e meio ambiente. …
Number of citations: 3 www.teses.usp.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.